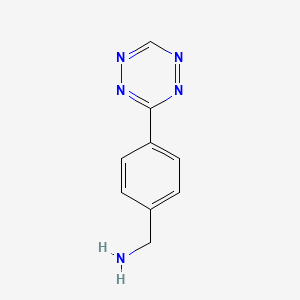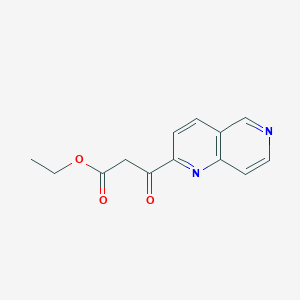![molecular formula C7H6ClN3 B1456788 4-Cloro-7-metil-1H-pirazolo[4,3-c]piridina CAS No. 1159828-57-5](/img/structure/B1456788.png)
4-Cloro-7-metil-1H-pirazolo[4,3-c]piridina
Descripción general
Descripción
4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound. It belongs to the family of pyrazolopyridines, which are formed by the fusion of a pyrazole and a pyridine ring . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine are not found in the retrieved papers .Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
Las 1H-pirazolo[3,4-b]piridinas, un grupo de compuestos heterocíclicos que incluyen “4-Cloro-7-metil-1H-pirazolo[4,3-c]piridina”, se han descrito en más de 5500 referencias (incluidas 2400 patentes) hasta la fecha . Se han estudiado por sus posibles aplicaciones biomédicas .
Química medicinal
Debido a su gran similitud con las bases púricas adenina y guanina, las 1H-pirazolo[3,4-b]piridinas han atraído el interés de los químicos medicinales . Esto hace que “this compound” sea un compuesto de interés en el campo de la química medicinal .
Actividad inhibitoria
Algunos compuestos similares a “this compound” han mostrado una actividad inhibitoria significativa . Esto sugiere que “this compound” también puede tener aplicaciones potenciales en esta área .
Análisis Bioquímico
Biochemical Properties
4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine on cellular processes are profound. It can alter cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the proliferation and differentiation of cells by modulating the activity of tropomyosin receptor kinases (TRKs), which are involved in cell growth and differentiation . Furthermore, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can influence the expression of genes related to cell cycle regulation and apoptosis, thereby affecting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects can change over time due to degradation or metabolic processes. In vitro studies have shown that the activity of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can decrease over time due to degradation, which can impact its long-term effects on cellular function . In vivo studies have also demonstrated that prolonged exposure to this compound can lead to changes in cellular responses, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cell death and tissue damage . Studies have identified threshold doses at which the compound’s beneficial effects are maximized, and adverse effects are minimized . These findings are crucial for determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . Additionally, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
4-chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-7(8)5-3-10-11-6(4)5/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLSUTSPKWVHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


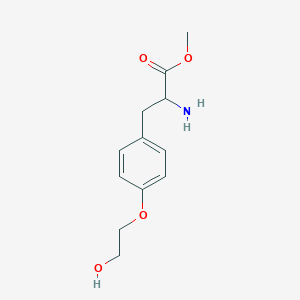


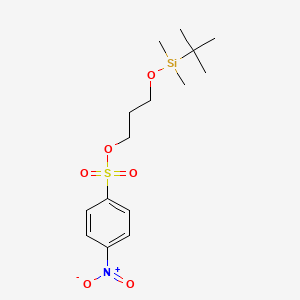




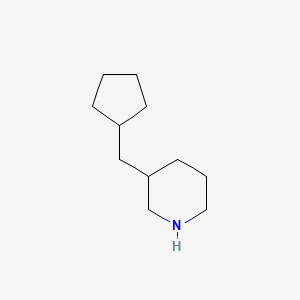

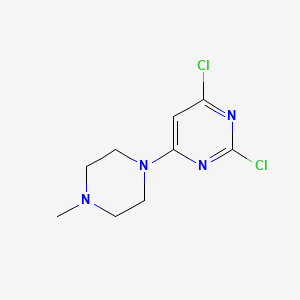
![5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one](/img/structure/B1456724.png)
